4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Catalog No.
S12226996
CAS No.
M.F
C11H10FN3O2S
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-a...

Product Name

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

IUPAC Name

4-(4-fluorophenyl)-5-methylsulfonylpyrimidin-2-amine

Molecular Formula

C11H10FN3O2S

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C11H10FN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

VQFIRSVZPCWSKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N

4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a fluorophenyl group and a methylsulfonyl moiety. The molecular formula for this compound is C11H12F1N3O2SC_{11}H_{12}F_{1}N_{3}O_{2}S, and it has a molecular weight of approximately 267.29 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can be explored through various chemical transformations, including:

  • Nucleophilic Substitution: The presence of the methylsulfonyl group can facilitate nucleophilic attack, leading to the formation of new amine derivatives.
  • Deprotection Reactions: The compound can undergo deprotection under acidic or basic conditions, which can be useful in synthetic pathways.
  • Coupling Reactions: This compound can participate in coupling reactions to form more complex molecules, particularly in the synthesis of biologically active compounds.

Research indicates that 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine exhibits significant biological activity, particularly as an inhibitor in various enzyme systems. Its structural features contribute to its ability to interact with biological targets, making it a candidate for drug development. Studies have shown that compounds with similar structures often exhibit:

  • Anticancer Activity: Many pyrimidine derivatives are known to possess anticancer properties.
  • Antimicrobial Effects: Compounds containing fluorophenyl groups have been studied for their potential antimicrobial activities.

The synthesis of 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step synthetic routes. Common methods include:

  • Starting Materials: Utilizing commercially available pyrimidine derivatives and fluorinated phenyl compounds.
  • Reagents and Conditions: Employing reagents such as diisobutylaluminium hydride and sodium hydrogencarbonate under controlled temperatures to achieve desired transformations.
  • Yield Optimization: Adjusting reaction conditions (temperature, time, concentration) to maximize yield and purity.

For example, one synthesis pathway involves reacting methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate with diisobutylaluminium hydride followed by hydrolysis and subsequent purification steps to yield the target compound .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated for use in developing new therapeutic agents.
  • Research Tool: It serves as a useful intermediate in the synthesis of other biologically active compounds.
  • Chemical Probes: Its unique structure allows it to be used as a chemical probe in biological studies.

Interaction studies involving 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine often focus on its binding affinity towards specific enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To assess biological activity and efficacy against specific targets.

These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological effects.

Several compounds share structural similarities with 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-(2-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amineC11H12F1N3O2SC_{11}H_{12}F_{1}N_{3}O_{2}SSubstituted at the 2-position instead of 4
N-benzyl-4-(4-fluorophenyl)-5-(4-(methylsulfonyl)phenyl)pyrimidin-2-amineC24H20F1N3O2SC_{24}H_{20}F_{1}N_{3}O_{2}SContains a benzyl group enhancing lipophilicity
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)C16H18F1N3O3C_{16}H_{18}F_{1}N_{3}O_{3}Formyl group introduces reactivity not present in the target compound

Uniqueness

The uniqueness of 4-(4-Fluorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine lies in its specific combination of functional groups that provide distinct biological activity and facilitate selective interactions with target proteins compared to similar compounds. This specificity may lead to improved therapeutic profiles in drug development.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

267.04777591 g/mol

Monoisotopic Mass

267.04777591 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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